molecular formula C7H6FNO B111960 2-Amino-4-fluorobenzaldehyde CAS No. 152367-89-0

2-Amino-4-fluorobenzaldehyde

Cat. No.: B111960
CAS No.: 152367-89-0
M. Wt: 139.13 g/mol
InChI Key: KTVIOYDHBGVZSL-UHFFFAOYSA-N
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Description

2-Amino-4-fluorobenzaldehyde, with the chemical formula C7H6FNO, is a compound known for its applications in various chemical processes. This yellow solid is characterized by its amino and fluorine functional groups . It is also referred to as 5-Fluoro-2-formylaniline or 4-Fluoroanthranilaldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-fluorobenzaldehyde can be synthesized by reacting 4-fluorobenzaldehyde with amines such as morpholine, piperidine, or cytisine under reflux in dimethylformamide (DMF) in the presence of potassium carbonate. The reaction typically takes about 20 hours and proceeds via an addition-elimination mechanism .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with an amino group under controlled conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Comparison: 2-Amino-4-fluorobenzaldehyde is unique due to the presence of both an amino group and a fluorine atom on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for forming hydrogen bonds. In comparison, other fluorobenzaldehydes lack the amino group, which limits their reactivity and applications .

Properties

IUPAC Name

2-amino-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVIOYDHBGVZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592650
Record name 2-Amino-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152367-89-0
Record name 2-Amino-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-fluorobenzaldehyde
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Customer
Q & A

Q1: What is the role of 2-Amino-4-fluorobenzaldehyde in the synthesis of 3-aryloxyquinoline derivatives?

A1: this compound serves as a crucial building block in the synthesis of 3-aryloxyquinoline derivatives []. The research outlines a method where it reacts with α-aryloxyketone derivatives, such as 1-phenoxypropane-2-on, in the presence of a base and a lower alcohol solvent like methanol. This reaction forms the desired 3-aryloxyquinoline derivative.

Q2: Are there any specific advantages of using this compound in this synthesis compared to other similar compounds?

A2: The research paper primarily focuses on the synthetic methodology and does not directly compare the efficacy of this compound with other similar compounds []. Further research would be needed to assess if using this compound offers specific advantages like improved reaction yields, milder reaction conditions, or easier purification processes.

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